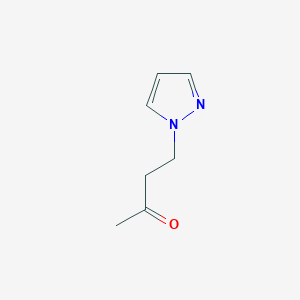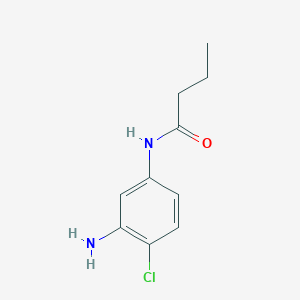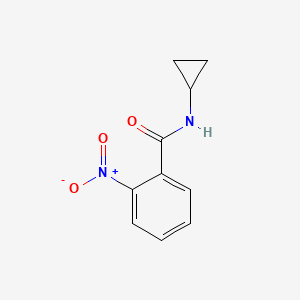
4-(1-吡唑基)-2-丁酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Pyrazolyl)-2-butanone, also known as 4-PBA, is an organic compound used as a reagent in organic synthesis. This compound is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 4-PBA has been studied for its potential therapeutic use in the treatment of various diseases, such as Alzheimer’s disease and cancer. This article will discuss the synthesis of 4-PBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
科学研究应用
医药化学与药物发现
吡唑类化合物在医药化学和药物发现中有着广泛的应用 . 它们经常被用作生物活性化学物质合成中的骨架结构 . 例如,一种合成的吡唑衍生物被发现通过阻止伤口愈合和集落形成,延缓细胞周期G0/G1期,激活p27水平,并最有可能通过DNA诱导凋亡来导致4T1细胞死亡 .
农业化学
在农业化学领域,吡唑类化合物也相当重要 . 由于其广泛的生物活性,它们被用于各种农用化学品的开发 .
配位化学
吡唑类化合物在配位化学中起着至关重要的作用 . 它们可以作为配体并与各种金属形成配合物,有助于开发具有独特性能的新材料 .
有机金属化学
在有机金属化学中,吡唑类化合物用于合成有机金属化合物 . 这些化合物在催化、材料科学和医药化学中都有应用 .
制药应用
许多吡唑衍生物已成为具有解痉、抗炎、抗菌、镇痛、降糖、降血糖、抗肿瘤、抗抑郁活性等功效的商业化药物 . 由于其广泛的生物活性,吡唑衍生物可用于治疗各种疾病,如癌症、呼吸道疾病、感染和神经系统疾病 .
炎症性疾病的治疗
吡唑衍生物之一,1-(3-(叔丁基)-1-(4-甲氧基苯基)-1H-吡唑-5-基)-3-(4-((2-氧代-2,3-二氢-1H-咪唑[4,5-b]吡啶-7基)氧基)萘-1-基)脲,已被宣称用于治疗呼吸系统的炎症性疾病(哮喘、慢性阻塞性肺病),以及用于治疗或预防由 介导的炎症。
属性
IUPAC Name |
4-pyrazol-1-ylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5H,3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSSCNXKGBWTBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1C=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358768 |
Source


|
| Record name | 4-(1-Pyrazolyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-03-3 |
Source


|
| Record name | 4-(1H-Pyrazol-1-yl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrazolyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)
![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)
![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)





